molecular formula C9H11F2NO B3419427 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine CAS No. 1431968-12-5

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine

Cat. No. B3419427
M. Wt: 187.19 g/mol
InChI Key: DOCAXBJQEKQLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(2,2-Difluoroethoxy)phenyl]methanamine” is a chemical compound with the molecular formula C9H11F2NO . It is also known as “[4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride” and has a molecular weight of 223.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-[4-(2,2-Difluoroethoxy)phenyl]methanamine” is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-[4-(2,2-Difluoroethoxy)phenyl]methanamine” is a powder that is stored at room temperature . The compound has a molecular weight of 223.65 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.

Scientific Research Applications

Understanding Cytochrome P450 Enzyme Inhibition

One significant application of chemical compounds similar to 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine is in the study of cytochrome P450 (CYP) enzyme inhibition. These enzymes play a crucial role in drug metabolism, affecting the pharmacokinetics of many pharmaceuticals. The selectivity of chemical inhibitors for specific CYP isoforms is paramount in predicting drug-drug interactions and ensuring the safety of co-administered drugs. Research in this area focuses on identifying potent and selective inhibitors to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants

Another research avenue explores the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), compounds that share structural similarities with 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine. SPAs are used to extend the shelf life of various products by inhibiting oxidation. Studies have raised concerns about their potential for environmental pollution and adverse health effects, prompting investigations into safer alternatives with lower toxicity and environmental impact (Liu & Mabury, 2020).

Exploration of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors in Cancer Therapy

The exploration of indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer therapy is an emerging area of interest. IDO is an enzyme that mediates immune suppression in cancer, allowing tumors to evade the immune system. Inhibitors of IDO, such as 1-methyltryptophan, have entered clinical trials, highlighting the importance of understanding the biological relevance and therapeutic potential of targeting IDO in cancer management (Löb et al., 2009).

Development of Plastic Scintillators

Research on the development of plastic scintillators for radiation detection also involves compounds like 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine. These studies focus on improving the scintillation efficiency, optical transparency, and stability of plastic scintillators by experimenting with different luminescent dyes and secondary solvents. The goal is to enhance the performance of these materials for applications in nuclear physics and radiation monitoring (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(2,2-difluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCAXBJQEKQLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine

CAS RN

1431968-12-5
Record name [4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine
Reactant of Route 2
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.